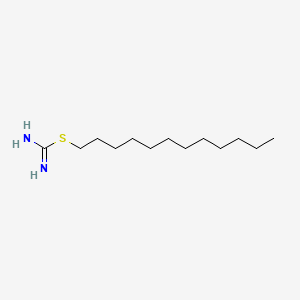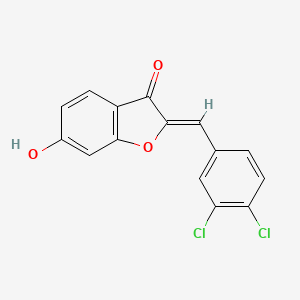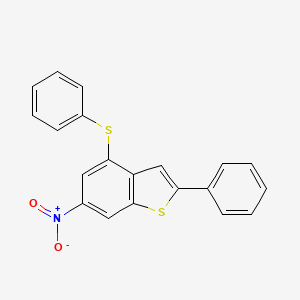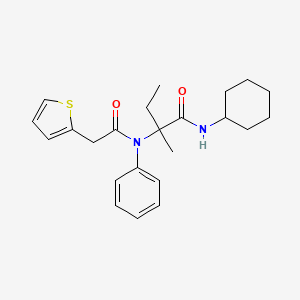
2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound with a unique structure that combines a chlorobenzyl group and a methoxyphenyl group within a tetrahydro-beta-carboline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methoxyphenylacetaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under reductive conditions to yield the desired tetrahydro-beta-carboline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-1-(4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 2-(2-chlorobenzyl)-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 2-(2-chlorobenzyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Uniqueness
2-(2-chlorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of both a chlorobenzyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C25H23ClN2O |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C25H23ClN2O/c1-29-19-12-10-17(11-13-19)25-24-21(20-7-3-5-9-23(20)27-24)14-15-28(25)16-18-6-2-4-8-22(18)26/h2-13,25,27H,14-16H2,1H3 |
InChI Key |
BHWGEPHIBLAIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2CC4=CC=CC=C4Cl)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11465261.png)
![9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B11465267.png)
![3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11465269.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11465284.png)


![Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B11465307.png)
![1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465318.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11465322.png)
![ethyl 7-(3-methoxypropyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465330.png)
![7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465331.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11465334.png)

